Orthogonal Deprotection Stability: Alloc-Pro-OH Resists Conditions That Cleave Boc and Fmoc Groups
N-Alloc-L-proline (Alloc-Pro-OH) demonstrates orthogonal stability relative to the two most common proline protecting group derivatives, N-Boc-L-proline and N-Fmoc-L-proline [1]. Under acidic conditions that rapidly cleave Boc groups (e.g., 50% TFA in DCM) and under basic conditions that rapidly cleave Fmoc groups (e.g., 20% piperidine in DMF), the Alloc group remains intact, enabling independent and sequential deprotection of multiple protected amines in the same synthetic sequence [2].
| Evidence Dimension | Orthogonal stability to acidic and basic deprotection conditions |
|---|---|
| Target Compound Data | Stable under acidic (TFA) and basic (piperidine) deprotection conditions [2] |
| Comparator Or Baseline | N-Boc-L-proline: Cleaved by TFA; N-Fmoc-L-proline: Cleaved by piperidine [2] |
| Quantified Difference | Alloc is orthogonally stable where Boc and Fmoc are not; no cross-cleavage observed [2] |
| Conditions | Standard SPPS deprotection conditions: acidic (e.g., 50% TFA/DCM) and basic (e.g., 20% piperidine/DMF) [2] |
Why This Matters
This property enables users to build complex, multi-protected peptides where proline residues must remain protected during iterative Fmoc deprotection cycles, then be selectively revealed for on-resin modification without disturbing acid-labile side-chain protection.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455–2504. View Source
- [2] Highfine. Introduction and removal of alkyl protecting groups of several common amino groups. 2021. View Source
